molecular formula C16H18FN3O3S2 B2541332 N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide CAS No. 478260-24-1

N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide

Cat. No.: B2541332
CAS No.: 478260-24-1
M. Wt: 383.46
InChI Key: NHJHLRHKBIDIFR-UHFFFAOYSA-N
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Description

N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C16H18FN3O3S2 and its molecular weight is 383.46. The purity is usually 95%.
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Scientific Research Applications

Pharmacophoric Contributions in Antipsychotic Agents

Arylcycloalkylamines such as phenyl piperidines and piperazines, which share structural similarities with N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide, are key pharmacophoric groups in several antipsychotic agents. The presence of arylalkyl substituents in these compounds has been shown to improve the potency and selectivity of binding affinity at D(2)-like receptors, suggesting the potential therapeutic relevance of such compounds in the field of neuropsychiatric treatment (Sikazwe et al., 2009).

Role in Synthetic Chemistry

The compound is structurally related to various intermediates used in the synthesis of pharmaceutically significant compounds. Although not the same, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, shares a similar fluorination pattern, highlighting the potential of such fluorinated compounds in synthetic chemistry and pharmaceutical manufacturing (Qiu et al., 2009).

Piperazine Derivatives in Drug Development

Piperazine, a core structural component of the compound , is recognized for its significance in drug development. Piperazine derivatives are found in various therapeutic agents including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modification of the piperazine nucleus can lead to a notable difference in the medicinal potential of the resultant molecules. This highlights the potential of this compound in therapeutic applications, given its piperazine component (Rathi et al., 2016).

Application in Nanofiltration Membranes

The piperazine-based component of the compound relates to piperazine (PIP)-based nanofiltration (NF) membranes, which are used in crucial environmental applications like water softening and purification. These membranes have garnered attention due to their potential in achieving significant improvements in membrane separation performance. This association suggests potential environmental applications of this compound related compounds in water treatment technologies (Shao et al., 2022).

Safety and Hazards

The safety and hazards associated with a related compound, “3-Fluoro-4-(methylsulfonyl)phenylboronic Acid”, have been described . It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-8-6-19(7-9-20)14-5-4-12(11-13(14)17)18-16(21)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJHLRHKBIDIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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